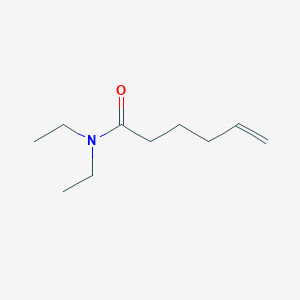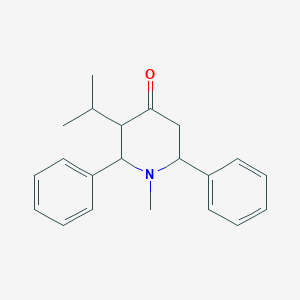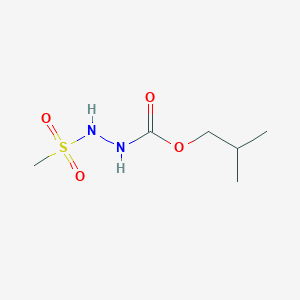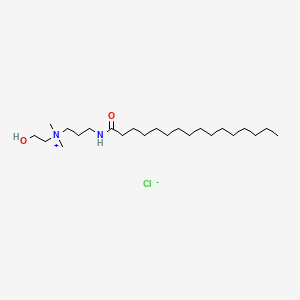
(2-Hydroxyethyl)dimethyl(3-palmitamidopropyl)ammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hydroxyethyl)dimethyl(3-palmitamidopropyl)ammonium chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound is characterized by its long hydrophobic tail and a hydrophilic head, which allows it to interact with both water and oil phases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)dimethyl(3-palmitamidopropyl)ammonium chloride typically involves the reaction of palmitic acid with 3-dimethylaminopropylamine to form the corresponding amide. This intermediate is then quaternized with 2-chloroethanol to yield the final product. The reaction conditions usually require a solvent such as methanol or ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The raw materials are fed into the reactor, where they undergo the necessary chemical transformations under controlled temperature and pressure conditions.
化学反应分析
Types of Reactions
(2-Hydroxyethyl)dimethyl(3-palmitamidopropyl)ammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include a polar solvent and a moderate temperature.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used. These reactions are usually carried out in aqueous solutions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed. These reactions are conducted under anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can modify the functional groups present in the molecule.
科学研究应用
(2-Hydroxyethyl)dimethyl(3-palmitamidopropyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: The compound is employed in cell culture media to enhance cell membrane permeability and facilitate the uptake of nutrients and drugs.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: The compound is used in the formulation of personal care products, such as shampoos and conditioners, due to its conditioning properties.
作用机制
The mechanism of action of (2-Hydroxyethyl)dimethyl(3-palmitamidopropyl)ammonium chloride involves its interaction with cell membranes. The hydrophobic tail inserts into the lipid bilayer, while the hydrophilic head interacts with the aqueous environment. This interaction disrupts the membrane structure, increasing its permeability. The compound can also form micelles, which encapsulate hydrophobic molecules and facilitate their transport across cell membranes.
相似化合物的比较
Similar Compounds
(2-Hydroxyethyl)dimethyl(3-stearamidopropyl)ammonium chloride: This compound has a similar structure but with a stearic acid-derived tail instead of a palmitic acid-derived tail.
(2-Hydroxyethyl)dimethyl(3-oleamidopropyl)ammonium chloride: This compound features an oleic acid-derived tail, providing different hydrophobic properties.
Uniqueness
(2-Hydroxyethyl)dimethyl(3-palmitamidopropyl)ammonium chloride is unique due to its specific hydrophobic tail length, which influences its surfactant properties and interactions with biological membranes. Its balance of hydrophilic and hydrophobic regions makes it particularly effective in applications requiring the stabilization of emulsions and the enhancement of membrane permeability.
属性
CAS 编号 |
58930-17-9 |
|---|---|
分子式 |
C23H49ClN2O2 |
分子量 |
421.1 g/mol |
IUPAC 名称 |
3-(hexadecanoylamino)propyl-(2-hydroxyethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C23H48N2O2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-23(27)24-19-17-20-25(2,3)21-22-26;/h26H,4-22H2,1-3H3;1H |
InChI 键 |
NRAJMYBUKHULGZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCO.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



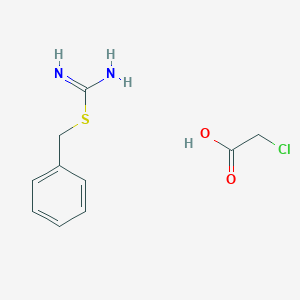


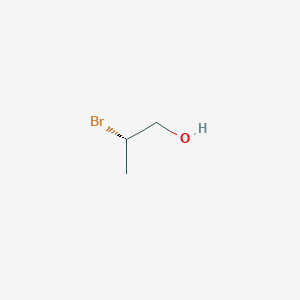

![4-[(2-Ethylhexyl)oxy]-2-nitroaniline](/img/structure/B14611717.png)

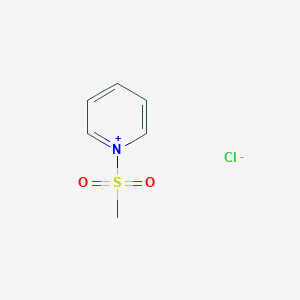
![2-(3-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-ol](/img/structure/B14611751.png)
